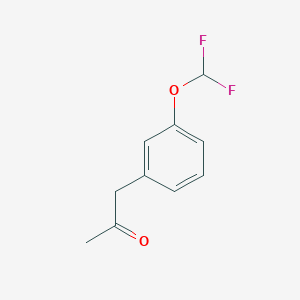

1-(3-(Difluoromethoxy)phenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

1-[3-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2O2/c1-7(13)5-8-3-2-4-9(6-8)14-10(11)12/h2-4,6,10H,5H2,1H3 |

InChI Key |

DFVHWXPLCKAEPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 3 Difluoromethoxy Phenyl Propan 2 One

Reactivity Profile of the Ketone Functional Group

The ketone group (-C=O) is a site of significant chemical activity, primarily due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic. This characteristic allows for a variety of reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The ketone functional group in 1-(3-(difluoromethoxy)phenyl)propan-2-one can undergo oxidation to yield carboxylic acid derivatives. A common method for the oxidative cleavage of such ketones is the haloform reaction, which is effective for methyl ketones. This reaction typically involves the use of a halogen (like bromine or chlorine) in the presence of a base. While this method is effective, milder alternatives have been developed. For instance, Oxone (potassium peroxymonosulfate) can oxidatively degrade 1,3-dicarbonyl compounds and α-hydroxy ketones to carboxylic acids, offering a less harsh alternative to the haloform reaction. organic-chemistry.org Another approach involves the oxidative cleavage of esters, which can be catalyzed by enzymes like Cytochrome P-450, though this is a biochemical transformation. nih.gov

The expected carboxylic acid product from the oxidation of this compound would be 3-(difluoromethoxy)benzoic acid, following the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

Reduction Reactions to Secondary Alcohol Derivatives

The carbonyl group of the ketone is readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), is also an effective method. nih.gov For instance, the reduction of similar propanone structures has been achieved using microbial methods, which can offer high enantioselectivity, producing specific stereoisomers of the resulting alcohol. rsc.org The product of the reduction of this compound is 1-(3-(difluoromethoxy)phenyl)propan-2-ol.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Secondary Alcohol |

| Hydrogen (H₂) with Pd/C catalyst | Pressurized H₂ gas, Acetic Acid or Ethanol solvent | Secondary Alcohol |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the ketone's carbonyl group is a primary target for nucleophiles. wikipedia.org In a nucleophilic addition reaction, the double bond of the carbonyl is broken as a new single bond is formed with the nucleophile. wikipedia.org This type of reaction is central to forming new carbon-carbon bonds. For example, Grignard reagents (organomagnesium compounds) can add to the ketone to form a tertiary alcohol after an acidic workup.

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step. For instance, this compound can react with primary amines to form an imine, or with hydrazines to form hydrazones. researchgate.net These reactions are often catalyzed by acid. researchgate.net Another important class of condensation reactions is the Claisen condensation, which involves the C-acylation at the α-position of ketones to form 1,3-diketones. nih.gov

Chemical Behavior and Stability of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) significantly influences the molecule's properties due to the high electronegativity of the fluorine atoms. It impacts both the stability of the molecule and the reactivity of the attached aromatic ring.

Hydrolytic Stability and Potential Defluorination under Varied pH Conditions

The difluoromethoxy group is generally considered to be chemically robust and stable under many conditions. However, the C-F bonds can be labile under certain hydrolytic conditions. rsc.org Studies on related compounds, such as α-difluoromethyl pyrroles, have shown that the stability of the difluoromethyl group is influenced by neighboring functional groups. rsc.org While aryl difluoromethyl ethers are generally stable, the potential for defluorination exists, particularly under forcing conditions or specific catalytic systems. For example, various methods for reductive defluorination have been developed for per- and polyfluoroalkyl substances (PFAS), often involving UV treatment in the presence of mediators like potassium iodide or in Fenton systems at specific pH values. nih.gov It has been noted that the difluoromethoxy group can serve as a hydrogen bond donor, which could influence its interactions in different chemical environments. nih.gov

Electronic Influence of the Difluoromethoxy Group on Aromatic Ring Reactivity

The difluoromethoxy group acts as a moderately electron-withdrawing substituent on the aromatic ring. researchgate.netnuph.edu.ua This electronic effect is a combination of a strong inductive electron withdrawal (-I effect) due to the highly electronegative fluorine atoms, and a weaker resonance electron-donating effect (+R effect) from the oxygen's lone pairs. nuph.edu.ua The inductive effect, however, is dominant.

| Property | Description | Effect on Aromatic Ring |

|---|---|---|

| Inductive Effect (σI) | Strongly electron-withdrawing (-I) | Deactivation |

| Resonance Effect (σR) | Weakly electron-donating (+R) | Minor activation at ortho/para positions |

| Overall Effect | Moderately electron-withdrawing | Deactivation and meta-directing for electrophilic substitution |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic properties of its two substituents: the difluoromethoxy group (-OCHF₂) at the meta position and the propan-2-one group (-CH₂COCH₃). These substituents influence both the rate of reaction and the regioselectivity of the substitution, determining where incoming electrophiles or nucleophiles will attack the aromatic ring.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is dictated by the interplay of the directing effects of the existing substituents.

The propan-2-one group (-CH₂COCH₃) , an alkyl ketone substituent, is an electron-withdrawing group. The carbonyl group (C=O) withdraws electron density from the phenyl ring through both inductive and resonance effects (-I and -M effects). This deactivates the ring, making it less susceptible to electrophilic attack than benzene. Such deactivating groups are typically meta-directors. masterorganicchemistry.com

When both substituents are present on the ring, their directing effects must be considered in concert. The difluoromethoxy group at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para). The propan-2-one group at position 1 directs incoming electrophiles to position 5 (meta). The positions are numbered with the propan-2-one group at C1.

| Position | Directed by -OCHF₂ (at C3) | Directed by -CH₂COCH₃ (at C1) | Overall Prediction |

| 2 | ortho | Favorable | |

| 4 | ortho | Favorable | |

| 5 | meta | Favorable | |

| 6 | para | Favorable |

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution (This table is a predictive model based on established principles of substituent effects.)

The combined influence suggests that electrophilic substitution will likely occur at positions 2, 4, 5, and 6. Steric hindrance from the existing substituents may also play a role in the final product distribution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on the aromatic ring by a nucleophile. nih.gov This type of reaction is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov

The phenyl ring of this compound is not strongly activated for SNAr. While both the difluoromethoxy and the propan-2-one groups are electron-withdrawing, they are not as powerfully activating as, for example, a nitro group (-NO₂). For SNAr to occur, a good leaving group, such as a halide, would need to be present on the ring, and even then, the reaction would likely require harsh conditions.

If a suitable leaving group were present, for instance at the C4 position, the electron-withdrawing nature of the adjacent substituents could potentially facilitate a nucleophilic attack. The stability of the intermediate Meisenheimer complex would be a key factor in determining the feasibility of the reaction. nih.gov However, without a good leaving group, the phenyl ring of this compound is generally considered unreactive towards nucleophilic aromatic substitution under standard conditions.

Computational and Theoretical Studies on 1 3 Difluoromethoxy Phenyl Propan 2 One

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds are fundamental to a molecule's physical and chemical properties. For 1-(3-(difluoromethoxy)phenyl)propan-2-one, computational methods can predict the most stable conformation and provide detailed geometric parameters.

Ab Initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the optimized geometry of molecules. DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is widely employed for its balance of accuracy and computational cost in studying organic molecules. ajchem-a.com These calculations for this compound would involve optimizing the molecular structure to find the lowest energy conformation. The presence of the propan-2-one side chain and the difluoromethoxy group introduces several rotatable bonds, leading to various possible conformers. The global minimum on the potential energy surface would represent the most stable arrangement of the molecule in the gaseous phase.

The difluoromethoxy group, being strongly electron-withdrawing, influences the electronic distribution and, consequently, the geometry of the phenyl ring. webofjournals.com Theoretical calculations on analogous fluorinated compounds suggest that the substitution can lead to slight distortions in the phenyl ring from a perfect hexagonal geometry. arabjchem.org

Based on DFT calculations of structurally similar molecules, the expected bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound can be tabulated. These parameters provide a detailed picture of the molecular architecture. For instance, the C-F bonds in the difluoromethoxy group are expected to be around 1.35 Å, and the C-O bonds of this group will also have characteristic lengths. The geometry around the carbonyl carbon of the propan-2-one moiety is predicted to be trigonal planar, with bond angles close to 120°.

Table 1: Predicted Structural Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F (avg.) | 1.35 |

| C-O (methoxy) | 1.37 |

| C=O (carbonyl) | 1.23 |

| C-C (ring avg.) | 1.39 |

| **Bond Angles (°) ** | |

| F-C-F | 105.0 |

| O-C-O | 112.0 |

| C-C=O | 120.5 |

| C-C-C (side chain) | 115.0 |

| Dihedral Angles (°) | |

| C(ring)-C(ring)-C-O | ~0 or ~180 |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial in determining its reactivity. Computational methods provide several descriptors that help in understanding the electronic nature and predicting the reactive behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Based on DFT Calculations of Analogous Compounds)

| Atom | Predicted Mulliken Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.6 |

| C (carbonyl) | +0.4 to +0.5 |

| O (methoxy) | -0.4 to -0.5 |

| F (avg.) | -0.3 to -0.4 |

| C (attached to OCF2H) | +0.2 to +0.3 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The area around the hydrogen atoms of the methyl group and the phenyl ring will likely show positive potential. The difluoromethoxy group will also contribute significantly to the electrostatic potential, with the fluorine and oxygen atoms creating a region of negative potential. This detailed mapping of the electrostatic landscape provides a comprehensive picture of the molecule's reactivity. ajchem-a.com

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, providing insights into the transition states, intermediates, and energy profiles of chemical reactions. For a molecule such as this compound, methods like Density Functional Theory (DFT) would be employed to map out potential reaction pathways.

These calculations would typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, and any intermediates or transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Table 1: Hypothetical DFT Data for a Reaction of this compound This table is illustrative of the type of data that would be generated from a computational study, but it is not based on actual research findings for the specified compound.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.00 | 0 |

| Transition State 1 | +25.5 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +15.8 | 1 |

| Products | -12.7 | 0 |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules over time. For this compound, MD simulations could provide a detailed understanding of its conformational landscape—the various shapes the molecule can adopt—and how it interacts with its environment, such as solvents or biological macromolecules.

An MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules (e.g., water).

Energy Minimization: To relax the initial system and remove any unfavorable contacts.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Simulating the molecule's movement over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.

Analysis of the resulting trajectory would reveal information about preferred conformations, the flexibility of different parts of the molecule (like the difluoromethoxy group), and the formation and lifetime of intermolecular interactions, such as hydrogen bonds. Despite the utility of this technique, no molecular dynamics simulation studies have been published specifically for this compound.

Table 2: Potential Observables from a Molecular Dynamics Simulation of this compound This table outlines the kind of data that would be extracted from an MD simulation. The values are purely hypothetical.

| Property | Hypothetical Value/Observation |

|---|---|

| Dominant Dihedral Angle (C-C-O-C) | 175° ± 10° |

| Radius of Gyration | 4.2 Å |

| Solvent Accessible Surface Area | 250 Ų |

| Average Number of Hydrogen Bonds (with water) | 2.1 |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of the molecular structure of 1-(3-(Difluoromethoxy)phenyl)propan-2-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. The spectrum for this compound would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons. The splitting patterns (e.g., singlets, doublets, triplets) would confirm the connectivity between adjacent protons.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms. The spectrum would display unique resonances for the carbonyl carbon, the aromatic carbons, the difluoromethoxy carbon, the methylene carbon, and the methyl carbon.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a critical tool. biophysics.org It is highly sensitive and provides a distinct signal for the difluoromethoxy group. The coupling between fluorine and the proton on the same carbon (a triplet in the proton-coupled ¹⁹F spectrum and a doublet of doublets in the ¹H spectrum) provides definitive evidence for the -OCHF₂ group.

Expected NMR Data for this compound

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet |

| Methylene (Ar-CH₂) | ~3.7 | Singlet |

| Methyl (CH₃) | ~2.2 | Singlet |

| Difluoromethoxy (OCHF₂) | ~6.5 - 7.0 | Triplet (t) |

| ¹³C NMR Spectroscopy | |

|---|---|

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >200 |

| Aromatic (Ar-C) | ~115 - 155 |

| Difluoromethoxy (OCHF₂) | ~110 - 120 (triplet due to C-F coupling) |

| Methylene (Ar-CH₂) | ~50 |

| Methyl (CH₃) | ~30 |

| ¹⁹F NMR Spectroscopy | |

|---|---|

| Fluorine Type | Expected Chemical Shift (δ, ppm) |

| Difluoromethoxy (OCHF₂) | ~ -75 to -90 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

For this compound, the FT-IR spectrum would prominently feature:

A strong absorption band characteristic of the carbonyl (C=O) group of the ketone.

Bands corresponding to C-H stretching from the aromatic ring and the aliphatic propane (B168953) chain.

Absorptions related to C=C stretching within the aromatic ring.

Strong, characteristic absorption bands for the C-F bonds of the difluoromethoxy group.

Stretching vibrations for the C-O-C ether linkage .

Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C-H stretch | ~3000 - 3100 | Medium |

| Aliphatic | C-H stretch | ~2850 - 3000 | Medium |

| Ketone | C=O stretch | ~1715 | Strong, Sharp |

| Aromatic | C=C stretch | ~1450 - 1600 | Variable |

| Difluoromethoxy | C-F stretch | ~1000 - 1200 | Strong |

| Ether | C-O stretch | ~1200 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides unequivocal confirmation of the molecular formula of this compound. The calculated exact mass serves as a reference for experimental determination.

Calculated Exact Masses for HRMS Analysis

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₀H₁₀F₂O₂ | 200.0649 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₁F₂O₂ | 201.0726 |

| Sodium Adduct [M+Na]⁺ | C₁₀H₁₀F₂NaO₂ | 223.0544 |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating the target compound from impurities or other components in a mixture, allowing for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector.

The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. GC-MS is highly effective for assessing the purity of a synthesized batch of the compound and identifying any synthesis-related impurities or degradation products. researchgate.netresearchgate.net The retention time from the GC provides an additional layer of identification.

For analyzing this compound in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govfda.gov This technique offers exceptional sensitivity and selectivity.

The process involves:

Liquid Chromatography (LC): The sample is first passed through an LC column, which separates the target analyte from matrix components.

Ionization: The eluent from the LC is directed to an ion source (e.g., electrospray ionization, ESI), where the analyte is gently ionized, typically forming a protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): The ionized molecules are then subjected to two stages of mass analysis.

MS1: The first mass analyzer selects the precursor ion of the target compound (e.g., m/z 201.07 for [M+H]⁺).

Collision Cell: The selected precursor ion is fragmented by collision with an inert gas.

MS2: The second mass analyzer separates and detects the resulting product ions.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low concentrations. fda.gov

Potential LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Proposed Product Ion(s) (m/z) | Proposed Fragment Loss |

|---|---|---|

| 201.07 ([M+H]⁺) | 151.04 (C₈H₅F₂O) | CH₃C(O)CH₂ (Acetone moiety) |

| 135.05 (C₈H₇O₂) | CHF₂ (Difluoromethyl radical) |

Q & A

Q. How do transition-metal catalysts influence cross-coupling reactions of this compound?

- Methodological Answer : Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C yields biaryl derivatives. The difluoromethoxy group does not interfere with Pd catalysis, achieving >80% conversion (GC-MS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.